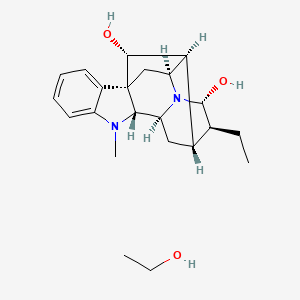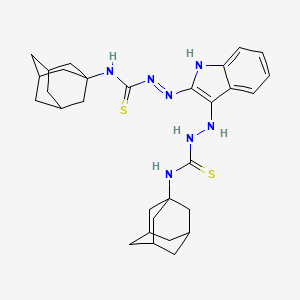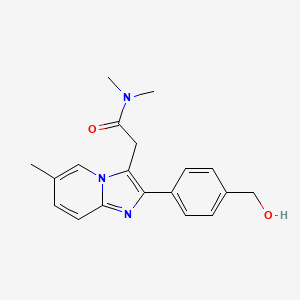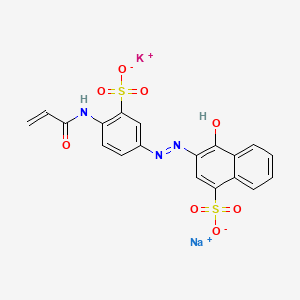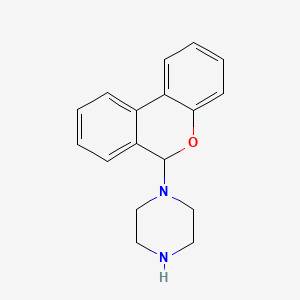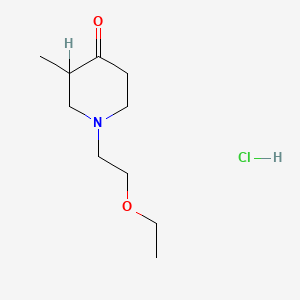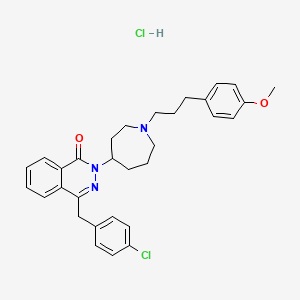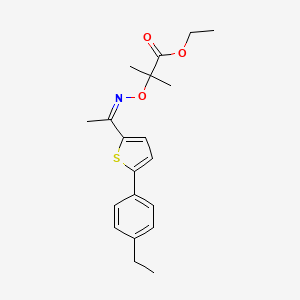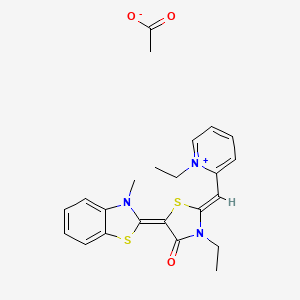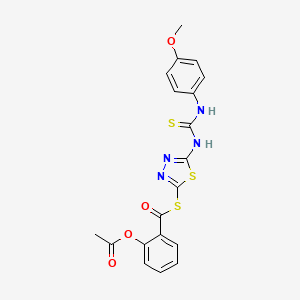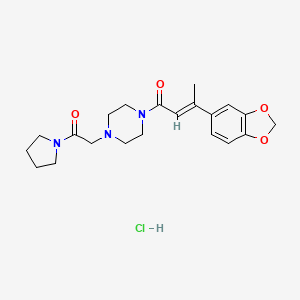
2-Hexene, 1-(1-ethoxyethoxy)-, (Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexene, 1-(1-ethoxyethoxy)-, (Z)- typically involves the reaction of acetaldehyde with cis-3-hexen-1-ol in the presence of an acid catalyst. The reaction proceeds via the formation of a hemiacetal intermediate, which then reacts with ethanol to form the final acetal product . The reaction conditions generally include a temperature range of 0-25°C and a reaction time of several hours.
Industrial Production Methods
In an industrial setting, the production of 2-Hexene, 1-(1-ethoxyethoxy)-, (Z)- can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions and can improve the yield and purity of the final product. The use of solid acid catalysts, such as sulfonated resins, can also enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
2-Hexene, 1-(1-ethoxyethoxy)-, (Z)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted acetals depending on the reagents used.
Scientific Research Applications
2-Hexene, 1-(1-ethoxyethoxy)-, (Z)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies related to plant biology, as it is a component of leaf alcohols.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the fragrance industry due to its pleasant odor.
Mechanism of Action
The mechanism of action of 2-Hexene, 1-(1-ethoxyethoxy)-, (Z)- involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The pathways involved may include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
3-Hexene, 1-(1-ethoxyethoxy)-, (Z)-: Similar structure but with a different position of the double bond.
2-Hexene, 1-(1-ethoxyethoxy)-, (E)-: The (E)-isomer of the compound.
Leaf alcohol (ethyl) acetal: Another name for the compound.
Uniqueness
2-Hexene, 1-(1-ethoxyethoxy)-, (Z)- is unique due to its specific stereochemistry and the presence of ethoxy groups, which confer distinct chemical and physical properties. Its applications in various fields, such as fragrance and organic synthesis, highlight its versatility .
Properties
CAS No. |
37657-99-1 |
|---|---|
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
(E)-1-[(1R)-1-ethoxyethoxy]hex-2-ene |
InChI |
InChI=1S/C10H20O2/c1-4-6-7-8-9-12-10(3)11-5-2/h7-8,10H,4-6,9H2,1-3H3/b8-7+/t10-/m1/s1 |
InChI Key |
UMAFJFXCURZISP-QROSGCPLSA-N |
Isomeric SMILES |
CCC/C=C/CO[C@H](C)OCC |
Canonical SMILES |
CCCC=CCOC(C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


